molecular formula C11H17NO2 B2562084 1-(6-Oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one CAS No. 2196080-11-0

1-(6-Oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one

Cat. No.: B2562084
CAS No.: 2196080-11-0
M. Wt: 195.262
InChI Key: CLFAOCMGZPZDRM-UHFFFAOYSA-N
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Description

1-(6-Oxa-9-azaspiro[45]decan-9-yl)prop-2-en-1-one is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

The synthesis of 1-(6-Oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one typically involves multiple steps. One common synthetic route starts with the preparation of 4-aminophenol and α-glycolic acid or lactic acid. The key step in the synthesis is the metal-catalyzed oxidative cyclization of the amide to form the spirocyclic structure . This reaction is optimized for specific conditions to achieve the desired product.

Chemical Reactions Analysis

1-(6-Oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using metal catalysts to form different oxidation states.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents used in these reactions include metal catalysts, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity and leading to antitumor effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

1-(6-Oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one can be compared to other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific structure and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(6-oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-10(13)12-7-8-14-11(9-12)5-3-4-6-11/h2H,1,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFAOCMGZPZDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOC2(C1)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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